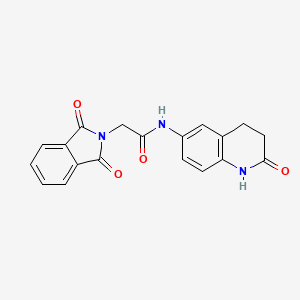

![molecular formula C22H16N4O2S2 B6569774 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 1021252-58-3](/img/structure/B6569774.png)

2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with one oxygen atom and two nitrogen atoms . This ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dihedral angles between the central thiophene ring and its pendant oxadiazole rings would be of interest, as would the dihedral angles between the oxadiazole and phenyl rings .科学研究应用

Medicinal Applications

The 1,2,4-oxadiazole ring, present in our compound, serves as a well-known pharmacophore. Researchers have identified several medicinal applications associated with this motif:

a. Treatment of Genetic Disorders: Ataluren, a 1,2,4-oxadiazole derivative, is used to treat Duchenne muscular dystrophy and other diseases caused by nonsense mutations . Additionally, azilsartan, another compound with an oxadiazole core, is applied for hypertension medication.

b. Cancer Therapy: Certain 1,2,4-oxadiazole derivatives act as selective inhibitors of human carbonic anhydrase isoforms, which are relevant to cancer therapy . These compounds show promise as potential anticancer agents.

c. Age-Related Diseases: Researchers have explored 1,2,4-oxadiazoles as agents for treating age-related diseases . Their unique properties make them attractive candidates for therapeutic interventions.

d. Antimicrobial Activity: Some 1,2,4-oxadiazole derivatives exhibit antimicrobial properties . These compounds could play a crucial role in combating bacterial and fungal infections.

e. Peroxisome Proliferator-Activated Receptor Agonists: Novel 1,2,4-oxadiazoles have been identified as dual agonists for peroxisome proliferator-activated receptor α/δ (PPARα/δ) . These compounds may have implications in metabolic disorders.

f. Sirtuin 2 Inhibitors: Sirtuin 2 inhibitors, important for aging-related research, also involve 1,2,4-oxadiazoles . These molecules modulate cellular processes related to longevity.

Energetic Materials

Beyond medicinal applications, 1,2,4-oxadiazoles have been utilized in the development of energetic materials . Their unique chemical properties contribute to their suitability in this field.

Fluorescent Dyes and OLEDs

Researchers have explored 1,2,4-oxadiazoles as components in fluorescent dyes and organic light-emitting diodes (OLEDs) . Their emission properties make them valuable for optoelectronic applications.

Sensors

The weak O–N bond in 1,2,4-oxadiazoles allows them to rearrange into other heterocycles, making them useful in sensor development . These compounds can detect specific analytes.

Insecticides

Certain 1,2,4-oxadiazoles exhibit insecticidal properties . Researchers explore their potential as environmentally friendly alternatives to conventional insecticides.

Organic Synthesis

Due to their low aromaticity, 1,2,4-oxadiazoles readily rearrange into other heterocycles . Organic chemists employ this property for efficient synthesis strategies.

作用机制

Target of Action

The 1,2,4-oxadiazole ring, a component of the compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Mode of Action

Compounds with a 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for the treatment of age-related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Biochemical Pathways

Compounds with a 1,2,4-oxadiazole ring have been found to influence various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Compounds with a 1,2,4-oxadiazole ring have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

未来方向

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years , indicating a promising future for this class of compounds.

属性

IUPAC Name |

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O2S2/c27-21-17-10-4-5-11-18(17)23-22(26(21)13-16-9-6-12-29-16)30-14-19-24-20(25-28-19)15-7-2-1-3-8-15/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVUWCYXJCJJTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6569693.png)

![N-cyclopentyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6569697.png)

![N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6569713.png)

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6569719.png)

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6569725.png)

![N-(4-phenoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569740.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569745.png)

![N-(2-cyanophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6569756.png)

![2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569758.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6569766.png)

![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6569783.png)

![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B6569791.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6569798.png)